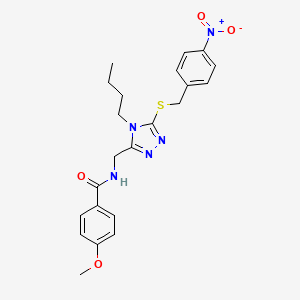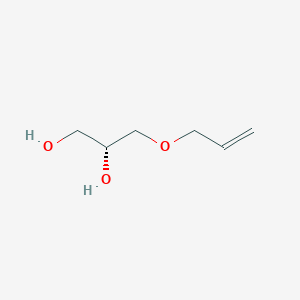![molecular formula C24H23NO2 B2396024 N-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-[1,1'-Biphenyl]-4-carboxamid CAS No. 1421481-92-6](/img/structure/B2396024.png)
N-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-[1,1'-Biphenyl]-4-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-[1,1'-biphenyl]-4-carboxamide is a useful research compound. Its molecular formula is C24H23NO2 and its molecular weight is 357.453. The purity is usually 95%.
BenchChem offers high-quality N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-[1,1'-biphenyl]-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-[1,1'-biphenyl]-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Fünf dieser synthetisierten Verbindungen zeigten eine gute zytotoxische Aktivität gegen menschliche Krebszelllinien (KB und HepG2) mit Halbmaximalen Hemmkonzentrationen (IC50)-Werten im Bereich von 4 bis 20 μM .
- Die Struktur der Verbindung macht sie zu einem interessanten Kandidaten für die Synthese von Kohlenhydrat-fusionierten heterocyclischen Molekülen. Diese bioaktiven Glycohybride könnten vielfältige Anwendungen in der Wirkstoffforschung und medizinischen Chemie haben .
- Die Sulfonamidgruppe in der Verbindung weist negative Ladungen um die Atome O4 und O5 auf, was darauf hindeutet, dass diese Region als nucleophile Angriffsstelle dienen könnte. Das Verständnis dieser Reaktivität ist entscheidend für die Gestaltung gezielter Reaktionen oder Interaktionen .
Antitumoreigenschaften
Bioaktive Glycohybride
Nucleophile Angriffsstellen
Zusammenfassend lässt sich sagen, dass die einzigartige Struktur und die vielfältigen biologischen Aktivitäten dieser Verbindung sie zu einem faszinierenden Gegenstand für weitere Untersuchungen in verschiedenen wissenschaftlichen Bereichen machen. Forscher untersuchen weiterhin ihr Potenzial in der Medikamentenentwicklung, Krankheitsbehandlung und darüber hinaus. 🌟
Wirkmechanismus
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
It is known that similar compounds can inhibit the reuptake of serotonin and norepinephrine, and likely induce their release as well . This suggests that the compound might interact with its targets to modulate neurotransmitter levels.
Biochemical Pathways
It is known that similar compounds can affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound might interact with multiple biochemical pathways.
Pharmacokinetics
It is known that similar compounds have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that the compound might have favorable pharmacokinetic properties.
Result of Action
It is known that similar compounds have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that the compound might have a variety of molecular and cellular effects.
Action Environment
It is known that similar compounds have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that the compound might be influenced by a variety of environmental factors.
Eigenschaften
IUPAC Name |
N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c26-23(21-12-10-20(11-13-21)18-6-2-1-3-7-18)25-17-24(27)15-14-19-8-4-5-9-22(19)16-24/h1-13,27H,14-17H2,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUGUCRDQRRCGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
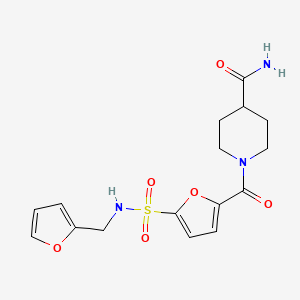
![N-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2395942.png)
![N-(5-chloro-2-methoxyphenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide](/img/structure/B2395943.png)

![4-((4-fluorophenyl)thio)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide](/img/structure/B2395946.png)
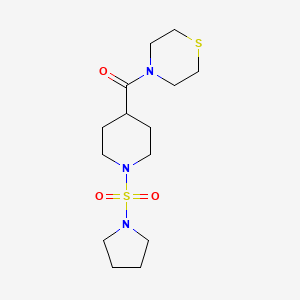
![4-oxo-N-(pyridin-3-ylmethyl)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-7-carboxamide](/img/structure/B2395949.png)
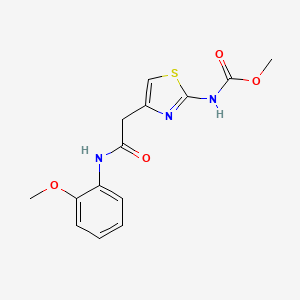
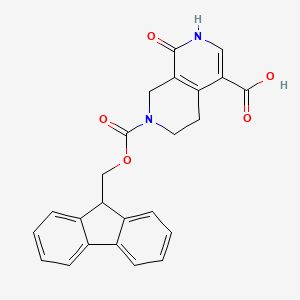
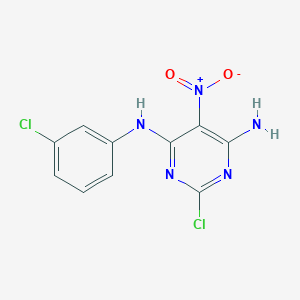
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-chlorobenzyl)oxalamide](/img/structure/B2395957.png)

